Cmpda

AMPA receptor GluA2 positive allosteric modulator

CMPDA's near-equipotent modulation of GluA2i/o (EC₅₀ ~45–63 nM) combined with splice-variant-selective deactivation kinetics (slowing GluA2o ~2-fold) uniquely validates GluA2 pharmacology in LTP/LTD studies. This distinct functional signature ensures reproducible native tissue data, avoiding the isoform biases of generic PAMs like cyclothiazide or CX614.

Molecular Formula C16H28N2O4S2
Molecular Weight 376.5 g/mol
CAS No. 380607-77-2
Cat. No. B2565229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCmpda
CAS380607-77-2
Molecular FormulaC16H28N2O4S2
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)NCCC1=CC=C(C=C1)CCNS(=O)(=O)C(C)C
InChIInChI=1S/C16H28N2O4S2/c1-13(2)23(19,20)17-11-9-15-5-7-16(8-6-15)10-12-18-24(21,22)14(3)4/h5-8,13-14,17-18H,9-12H2,1-4H3
InChIKeyFHLGMMYEKXPVSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





CMPDA (CAS 380607-77-2) – High‑Potency GluA2‑Preferring AMPA Receptor Positive Allosteric Modulator for Glutamatergic Signaling Research


CMPDA (N,N′-(1,4‑Phenylenedi‑2,1‑ethanediyl)bis‑2‑propanesulfonamide) is a chemically symmetrical, potent positive allosteric modulator (PAM) of the AMPA‑type ionotropic glutamate receptor, with highest affinity for the GluA2 subunit [1]. It binds at the hydrophobic dimer interface of the ligand‑binding domain, stabilizing the open‑channel conformation and slowing receptor deactivation . CMPDA is widely used in neuroscience as a tool compound to investigate the role of AMPA receptor‑mediated synaptic plasticity in cognition, synaptic transmission, and neurological disease models .

Why Generic Substitution Fails: Critical Isoform‑Specific Effects of CMPDA Cannot Be Replicated by Other AMPA Receptor PAMs


AMPA receptor positive allosteric modulators exhibit profound differences in isoform selectivity, potency, and their relative impact on channel deactivation versus desensitization [1]. These biophysical signatures are not interchangeable; substituting CMPDA with a generic AMPA receptor PAM such as cyclothiazide (CTZ), CX614, or even the closely related analog CMPDB will yield divergent functional outcomes. CMPDA distinguishes itself by combining near‑equipotent modulation of GluA2 flip (GluA2i) and flop (GluA2o) splice variants with a unique, splice‑variant‑specific effect on deactivation kinetics . Failure to select the correct modulator can lead to misinterpretation of receptor function and compromised experimental reproducibility.

CMPDA Procurement‑Grade Evidence: Quantified Differentiation from Closest Analogs (CX614, CMPDB, CTZ)


Superior Potency and Balanced Isoform Activity vs. CMPDB in GluA2 Calcium Influx Assays

In a standardized FLIPR calcium influx assay using HEK293 cells stably expressing human GluA2i or GluA2o receptors, CMPDA exhibits significantly higher potency and isoform‑balanced activity compared to its close structural analog CMPDB [1]. While CMPDA achieves EC₅₀ values of 45.4 nM and 63.4 nM for GluA2i and GluA2o respectively, CMPDB is markedly less potent and displays a 3.8‑fold isoform preference [1].

AMPA receptor GluA2 positive allosteric modulator

Isoform‑Selective Modulation of Deactivation Kinetics: CMPDA vs. CX614 in Electrophysiology

In whole‑cell patch‑clamp recordings of HEK293 cells expressing rat GluA2 receptors, CMPDA (10 μM) exerts a splice‑variant‑specific effect on channel deactivation that distinguishes it from both CX614 and CTZ [1]. CMPDA slows the rate of deactivation of GluA2o (flop) receptors approximately 2‑fold, while having no measurable effect on GluA2i (flip) receptor deactivation [1].

AMPA receptor deactivation electrophysiology

Inhibition of Desensitization in Both GluA2 Isoforms vs. CTZ

Electrophysiological analysis of rat GluA2 receptors expressed in HEK293 cells demonstrates that CMPDA (10 μM) potently inhibits desensitization of both GluA2o and GluA2i receptor isoforms, a property not uniformly shared by all AMPA receptor PAMs [1]. Cyclothiazide (CTZ), a widely used comparator, predominantly blocks desensitization of flip isoforms with weaker efficacy on flop variants [1].

AMPA receptor desensitization electrophysiology

Single‑Molecule Binding Mode at the Dimer Interface Distinct from CX614

High‑resolution co‑crystal structures of the isolated GluA2o ligand‑binding core (LBC) with L‑glutamate and CMPDA reveal a binding stoichiometry of one CMPDA molecule per receptor dimer, binding along the 2‑fold symmetry axis at the interdimer interface near the clamshell hinges [1]. This binding mode contrasts with CX614, which binds with a 1:2 stoichiometry (one CX614 per two LBC domains) and occupies a different spatial register within the modulator pocket [1].

AMPA receptor crystallography allosteric modulation

Definitive Research Applications of CMPDA Based on Quantified Isoform Selectivity and Kinetic Fingerprint


Dissecting Splice‑Variant‑Specific Roles of GluA2 in Synaptic Plasticity

CMPDA's near‑equipotent potentiation of both GluA2i and GluA2o (EC₅₀ ~45–63 nM) combined with its isoform‑selective effect on deactivation (GluA2o slowed ~2‑fold; GluA2i unchanged) enables precise interrogation of flip vs. flop contributions to hippocampal long‑term potentiation (LTP) and long‑term depression (LTD). This is not achievable with CX614 or CMPDB due to their differing isoform biases [1].

Validating GluA2‑Specific Pharmacology in Native Tissue and Disease Models

Because CMPDA inhibits desensitization equally in both GluA2 isoforms, it serves as a superior tool for validating GluA2‑specific pharmacology in native neuronal preparations and ex vivo brain slices from rodent models of neurological disorders (e.g., Alzheimer's disease, epilepsy). Using CTZ in such experiments would introduce flip‑biased desensitization blockade, confounding interpretation [1].

Structure‑Based Drug Design Targeting the AMPA Receptor Dimer Interface

The high‑resolution co‑crystal structure of CMPDA bound to the GluA2o LBC (PDB: 3RN8) provides a validated template for structure‑based design of next‑generation AMPA receptor PAMs with defined stoichiometry and improved isoform selectivity. This structural resource is distinct from the CX614 binding mode and offers unique chemical starting points [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cmpda

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.